molecular formula C9H6N2O B1356709 Cinnoline-3-carbaldehyde CAS No. 51073-57-5

Cinnoline-3-carbaldehyde

Cat. No. B1356709
CAS RN: 51073-57-5
M. Wt: 158.16 g/mol
InChI Key: IVZANHPQJIQFAX-UHFFFAOYSA-N
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Description

Cinnoline-3-carbaldehyde is a compound that falls under the category of cinnoline derivatives . Cinnoline is a very important bicyclic heterocycle that is used as the structural subunit of many compounds with interesting pharmaceutical properties .


Synthesis Analysis

Methods for the synthesis of cinnolines have been discussed in various studies . For instance, a synthesis of quinoline via aniline and glycerine in the presence of a strong acid has been reported .


Molecular Structure Analysis

Cinnoline, the core structure of Cinnoline-3-carbaldehyde, is a six-membered ring system with two nitrogen atoms. It is an isosteric relative to either quinoline or isoquinoline and isomeric with phthalazine . A detailed molecular structure analysis of a similar compound, Cinnoline-4-Carboxylic Acid, has been conducted .


Chemical Reactions Analysis

The chemistry of cinnolines has been extensively studied. For instance, reactions between aromatic carbon supernucleophiles and 1,2-Diazabuta-1,3-dienes have been reported to yield new pyrazolone and cinnoline derivatives .

Scientific Research Applications

Medicinal Chemistry

Cinnoline derivatives, including Cinnoline-3-carbaldehyde, exhibit a broad spectrum of pharmacological activities . These activities include antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities . Some of these derivatives are currently under evaluation in clinical trials .

Drug Design

Cinnoline-3-carbaldehyde is part of the quinoline family, which has received considerable attention as a core template in drug design . This is due to its broad spectrum of bioactivity . Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .

Synthesis of Heterocyclic Scaffolds

Cinnoline-3-carbaldehyde is a useful intermediate in the synthesis of heterocyclic scaffolds . Protocols towards the synthesis of new heterocycles, such as 3H-chromeno[3–c]quinolines, (Z/E)-2-aryl-4-chloro-3-styryl-2H-chromenes, and (E)-2-aryl-4-chloro-3-styrylquinoline-1(2H)-carbaldehydes were established .

Vilsmeyer-Haack Reaction

Cinnoline-3-carbaldehyde can be obtained in excellent yields through the Vilsmeyer-Haack reaction . This reaction is used to synthesize flavanones and 2-aryl-2,3-dihydroquinolines .

Synthesis of Functionalized Quinoline Motifs

Cinnoline-3-carbaldehyde can be used to synthesize functionalized quinoline motifs . These motifs have shown substantial efficacies for future drug development .

Development of New Drugs

The recognized value of Cinnoline-3-carbaldehyde in the development of new drugs is significant . Quinoline and chromene cores, which include Cinnoline-3-carbaldehyde, are interesting frameworks owing to their established medicinal value .

Future Directions

Cinnoline and its derivatives, including Cinnoline-3-carbaldehyde, continue to be a subject of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on developing innovative therapeutic agents based on these compounds .

Mechanism of Action

Target of Action

Cinnoline-3-carbaldehyde, a derivative of the cinnoline nucleus, is a significant bicyclic heterocycle used as the structural subunit of many compounds with interesting pharmaceutical properties . .

Mode of Action

It’s known that cinnoline derivatives exhibit a broad spectrum of pharmacological activities . The interaction of Cinnoline-3-carbaldehyde with its targets likely involves the formation of covalent bonds, hydrogen bonds, or other types of interactions, leading to changes in the target’s function or structure. More research is needed to elucidate the specific interactions of Cinnoline-3-carbaldehyde with its targets.

Biochemical Pathways

Cinnoline and its derivatives are known to have a broad spectrum of bioactivity, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of a drug-like molecule, such as cinnoline-3-carbaldehyde, are crucial for its potential to become a drug . These properties influence the compound’s bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect.

Result of Action

Cinnoline derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities . These effects suggest that Cinnoline-3-carbaldehyde may have similar impacts at the molecular and cellular levels.

properties

IUPAC Name

cinnoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-6-8-5-7-3-1-2-4-9(7)11-10-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZANHPQJIQFAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591332
Record name Cinnoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinnoline-3-carbaldehyde

CAS RN

51073-57-5
Record name Cinnoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis of 4-(hydroxymethyl)cinnoline-3-carbaldehyde described in the research?

A1: The research details a novel synthesis of 4-(hydroxymethyl)cinnoline-3-carbaldehyde. The process involves diazotizing a mixture of E- and Z-isomers of 2-(2-aminophenyl)but-2-ene-1,4-diol. This leads to the formation of the target compound through spontaneous oxidation of the intermediary 3,4-bis(hydroxymethyl)cinnoline []. This synthetic route highlights a unique pathway to obtain a specific cinnoline derivative with potential applications in organic synthesis.

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